Nevadensin

Übersicht

Beschreibung

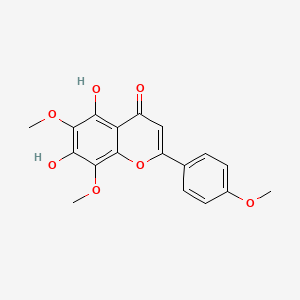

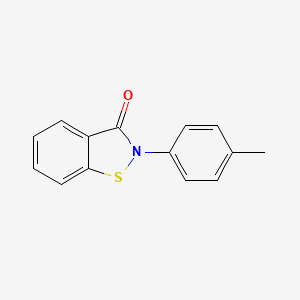

Nevadensin, also known as 5,7-dihydroxy-6,8,4’-trimethoxyflavone, is a naturally occurring bioactive flavonoid. It was first isolated from the Iva species and has since been found in various medicinal plants. This compound exhibits a wide range of biological activities, including hypotensive, anti-tubercular, antimicrobial, anti-inflammatory, anti-tumor, and anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Nevadensin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner vielfältigen biologischen Aktivitäten als Leitverbindung in der Medikamentenentwicklung verwendet.

Biologie: Wird wegen seiner Auswirkungen auf zelluläre Prozesse und Enzyminhibition untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen gegen Krankheiten wie Krebs, Tuberkulose und Entzündungen untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Enzyminhibition: Hemmt Enzyme wie humane Carboxylesterase 1, die eine Rolle im Arzneimittelstoffwechsel spielt.

DNA-Wechselwirkung: Wechselwirkt mit DNA-Topoisomerasen, was zu DNA-Schäden und Apoptose in Krebszellen führt.

Rezeptorbindung: Bindet an Rezeptoren wie c-Kit und hemmt allergische Reaktionen und Mastzellproliferation

Wirkmechanismus

Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article provides a comprehensive overview of the mechanism of action of this compound.

Biochemical Pathways

This compound affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . The Hippo pathway is a major regulator of organ size and tumorigenesis. This compound notably induces activation of the MST1/2- LATS1/2 kinase in cells, resulting in the phosphorylation and subsequent degradation of the primary effector molecule YAP .

Result of Action

This compound’s action leads to significant molecular and cellular effects. It inhibits the growth of cells, such as hepatocellular carcinoma (HCC) cells and human colon carcinoma HT29 cells, by inducing cell cycle arrest and apoptosis . This compound also triggers DNA damage and activates the intrinsic apoptotic pathway via activation of caspase-9 and caspase-3 .

Biochemische Analyse

Biochemical Properties

Nevadensin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with Glucose-regulated protein 78 (GRP78), a protein that is frequently and highly expressed in various human malignancies . GRP78 protects cancer cells against apoptosis induced by multifarious stresses, particularly endoplasmic reticulum stress (ER stress) . The inhibition of GRP78 expression or activity could enhance apoptosis induced by anti-tumor drugs or compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly suppress proliferation and induce apoptosis of liver cancer cells . This compound-treated liver cancer cells showed an extensively distended and dilated endoplasmic reticulum lumen . Moreover, the levels of the ER stress hallmark GRP78 and UPR hallmarks (e.g., IRE1α and CHOP) were significantly increased in response to this compound treatment in liver cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the regulation of the Hippo signaling pathway . This compound notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . These results indicated that this compound might exert its anti-HCC activity through the Hippo-ON mechanism .

Dosage Effects in Animal Models

This compound has been shown to produce significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . It also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It has been shown to regulate multiple functional signaling pathways associated with cancer including Hippo signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nevadensin can be synthesized through various chemical routes. One common method involves the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Lysionotus pauciflorus Maxim are harvested, and the compound is extracted using solvents such as ethanol or methanol. The extract is then purified through techniques like column chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nevadensin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Dihydroflavone umwandeln.

Substitution: Methoxygruppen in this compound können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nukleophile in Gegenwart von Katalysatoren.

Hauptprodukte:

Oxidation: Chinone.

Reduktion: Dihydroflavone.

Substitution: Verschiedene substituierte Flavone, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Nevadensin ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Wechselwirkungen. Ähnliche Verbindungen umfassen:

Quercetin: Ein weiteres Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Bekannt für seine krebshemmenden und kardioprotektiven Wirkungen.

Luteolin: Zeigt entzündungshemmende und neuroprotektive Aktivitäten.

This compound zeichnet sich durch seine selektive Hemmung der humanen Carboxylesterase 1 und seine starken antituberkulären und krebshemmenden Aktivitäten aus .

Eigenschaften

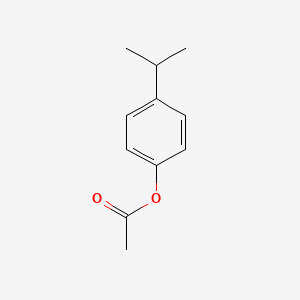

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of nevadensin?

A1: this compound has been shown to interact with various molecular targets, including:

- Sulfotransferases (SULTs): this compound acts as a potent inhibitor of SULT enzymes, particularly those involved in the bioactivation of alkenylbenzenes like estragole. [, , ] This inhibition reduces the formation of carcinogenic metabolites and DNA adducts. [, ]

- c-Kit Receptors: this compound downregulates the expression of c-Kit receptors on mast cells. [] This downregulation is associated with the suppression of mast cell proliferation and the alleviation of food allergic responses in mice. []

- Nrf2 Signaling Pathway: Recent studies indicate that this compound promotes the degradation of Nrf2, a transcription factor involved in antioxidant responses. [] This degradation leads to the accumulation of reactive oxygen species (ROS) and induces ferroptosis, a form of regulated cell death, in colorectal cancer cells. []

Q2: How does this compound’s inhibition of SULTs impact the metabolism of alkenylbenzenes?

A2: By inhibiting SULTs, this compound specifically targets the bioactivation pathway of alkenylbenzenes like estragole. This inhibition leads to a decrease in the formation of 1'-sulfooxyestragole, the ultimate carcinogenic metabolite of estragole, thereby potentially reducing the risk of liver cancer. [, ] Notably, this compound does not inhibit the detoxification pathways of 1'-hydroxyestragole, allowing for its clearance through glucuronidation and oxidation. []

Q3: What is the significance of this compound's effect on c-Kit receptors in the context of allergies?

A3: c-Kit receptors play a crucial role in the development and function of mast cells, which are key players in allergic reactions. By downregulating c-Kit expression, this compound inhibits mast cell proliferation, promotes their apoptosis, and reduces the release of allergic mediators like histamine and β-hexosaminidase. [] This suggests a potential therapeutic role for this compound in managing food allergies.

Q4: How does this compound induce ferroptosis in cancer cells?

A4: this compound promotes ferroptosis in colorectal cancer cells by facilitating the degradation of the Nrf2 protein. [] Nrf2 typically protects cells from oxidative stress by upregulating antioxidant defenses. By promoting Nrf2 degradation, this compound disrupts these defenses, leading to ROS accumulation and subsequent ferroptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol. [, ]

Q6: Which spectroscopic techniques are commonly employed for the structural characterization of this compound?

A6: Various spectroscopic methods are used to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and characterize its chromophores. []

- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

Q7: What analytical techniques are used to quantify this compound in various matrices?

A7: Several analytical methods are employed for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC) coupled with various detectors:

- UV detection (HPLC-UV): Widely used for its simplicity and sensitivity. [, , , , ]

- Chemiluminescence detection (HPLC-CL): Offers high sensitivity and selectivity. []

- Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of this compound even in complex matrices like plasma. []

- Capillary Electrophoresis (CE): Offers a rapid and efficient alternative to HPLC for the separation and quantification of this compound. [, ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Research on the pharmacokinetics of this compound is limited but suggests:

- Absorption: The oral bioavailability of this compound appears to be low. [] While absorption from aqueous solutions is relatively faster compared to suspensions, the overall bioavailability remains low. []

- Distribution: Following intravenous administration, this compound exhibits rapid distribution, with the highest concentrations found in the liver and plasma. []

- Metabolism: this compound undergoes rapid and extensive metabolism in rats and mice. [] Identified metabolites include this compound glucuronide, sulfate, and a more polar metabolite with a similar flavonoid structure. []

- Excretion: this compound is excreted in urine, bile, and feces. []

Q9: What is the relationship between the plasma concentration of this compound and its hypotensive effect?

A9: Studies in dogs have shown a direct correlation between the plasma level of this compound and its hypotensive effect. [] The hypotensive effect parallels the plasma concentration during intravenous infusion, and the maximum effect observed in each animal correlates closely with its corresponding plasma level. []

Q10: What is the safety profile of this compound?

A10: While this compound is generally considered safe for consumption as a constituent of various herbs and spices, detailed toxicological studies are limited. [, ] Further research is needed to comprehensively evaluate its potential toxicity, adverse effects, and long-term safety profile.

Q11: What are the potential applications of this compound based on its observed biological activities?

A11: The diverse biological activities of this compound suggest potential applications in various fields:

- Cancer Prevention: Its potent inhibition of SULT-mediated bioactivation of carcinogenic alkenylbenzenes, along with its ability to induce ferroptosis in cancer cells, highlights its potential as a chemopreventive agent. [, , ]

- Allergy Management: The ability of this compound to suppress mast cell activation and alleviate food allergic responses in mice suggests its potential use in developing therapies for allergic diseases. []

- Antimicrobial Agent: this compound exhibits antibacterial activity against various bacteria, including Streptococcus mutans and Streptococcus sanguinis, indicating potential applications in oral health. [, ]

- Cardiovascular Health: this compound possesses hypotensive properties, attributed to both central and peripheral mechanisms, suggesting potential applications in managing hypertension. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)